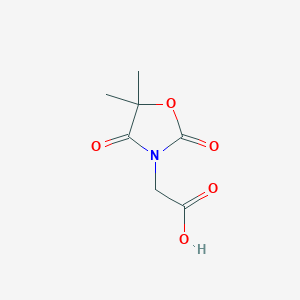
(5-Ethyl-2-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Ethyl-2-methoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 383134-25-6 . It has a molecular weight of 194.23 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14O3 . The InChI Code for this compound is 1S/C11H14O3/c1-3-8-4-5-10 (14-2)9 (6-8)7-11 (12)13/h4-6H,3,7H2,1-2H3, (H,12,13) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 194.23 . Unfortunately, specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of compounds related to (5-Ethyl-2-methoxyphenyl)acetic acid. For instance, the study of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton discussed the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate derivatives, leading to compounds with potential biological activity (Hartenstein & Sicker, 1993). Additionally, the synthesis of novel indole-benzimidazole derivatives from phenylhydrazines and levulinic acid shows the versatility of this compound derivatives in producing complex heterocyclic compounds (Wang et al., 2016).
Pharmacological Applications
In the field of pharmacology, the metabolism of psychoactive substances has been studied, including the identification of urinary metabolites in rats after administration of related compounds. This research is crucial for understanding the biotransformation of drugs and potential toxicological implications (Kanamori et al., 2002).
Material Science Applications
In material science, the investigation into the control of conjugation length in soluble polymers, such as Poly[2-methoxy-5-((2‘-ethylhexyl)oxy)-1,4-phenylenevinylene], demonstrates the application of this compound derivatives in the development of novel optoelectronic materials. These studies contribute to the advancement of polymer science by elucidating the relationship between molecular structure and material properties (Padmanaban & Ramakrishnan, 2000).
Environmental Science Applications
The environmental fate and activity of herbicides related to this compound have been explored, highlighting the impact of agricultural practices on soil and water ecosystems. Studies on the reception and activity of chloroacetamide herbicides underscore the importance of understanding chemical interactions in the environment to mitigate potential adverse effects (Banks & Robinson, 1986).
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-ethyl-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-4-5-10(14-2)9(6-8)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQKUSVDFEEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2546439.png)
![6-Chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2546440.png)

![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)
![Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2546444.png)

![2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2546446.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)
![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)

![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)

